CJ-13,610 - 179420-17-8

CJ-13,610

Catalog Number: EVT-265238
CAS Number: 179420-17-8
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CJ-13,610 is a synthetic, nonredox-type inhibitor of 5-lipoxygenase (5-LO) [, , ]. 5-LO is a key enzyme in the biosynthesis of leukotrienes, a group of pro-inflammatory lipid mediators derived from arachidonic acid [, ]. CJ-13,610 has been used extensively in preclinical research to investigate the role of 5-LO and leukotrienes in various inflammatory diseases and cancer models [, , ].

Mechanism of Action

CJ-13,610 acts as a direct inhibitor of 5-LO, blocking the enzyme's activity and preventing the formation of leukotrienes [, , ]. It achieves this through a nonredox, non-iron chelating mechanism, distinguishing it from other classes of 5-LO inhibitors [, ]. One study suggests that the inactive form of 5-LO, potentially induced by CJ-13,610, may directly interact with β-catenin, a key protein in the Wnt signaling pathway, impacting downstream cellular processes [].

Applications
  • Investigating Liver Inflammation and Fibrosis: CJ-13,610 significantly reduced fibrosis and inflammation in a mouse model of carbon tetrachloride-induced liver injury, highlighting the contribution of 5-LO to these pathological processes [, ].
  • Exploring Potential in Acute Myeloid Leukemia (AML) Therapy: Studies indicate that CJ-13,610 interferes with the stem cell capacity of AML cells, potentially by inhibiting Wnt signaling, suggesting a novel therapeutic avenue for AML treatment [, ].
  • Evaluating Pain Mechanisms: CJ-13,610 demonstrated efficacy in preclinical models of pain, implicating 5-LO as a potential target for pain management strategies [].
  • Understanding Prostaglandin Transport: Research revealed that CJ-13,610, alongside other 5-LO inhibitors, can interfere with prostaglandin E2 (PGE2) release, possibly by targeting the prostaglandin exporter MRP-4, highlighting a potential off-target effect [].
  • Predicting Human Colon Absorption: CJ-13,610 was included in gastrointestinal intubation studies in dogs, aiming to develop models for predicting drug absorption in the human colon [].
  • Assessing Cataract Formation Mechanisms: Studies utilizing CJ-13,610 and its analogs helped establish that inhibition of lens cholesterol biosynthesis is a significant mechanism contributing to drug-induced cataract formation in laboratory animals [].

CJ-12,918

    Compound Description: CJ-12,918 is a 5-lipoxygenase (5-LO) inhibitor. It was found to cause cataracts in rats during a 1-month safety assessment study. []

    Relevance: CJ-12,918 is structurally similar to CJ-13,610 and was used as a starting point in the development of safer 5-LO inhibitors. Blocking specific metabolic liabilities of CJ-12,918 led to the development of analogs with reduced (CJ-13,454) or eliminated (CJ-13,610) cataract formation. []

CJ-13,454

    Compound Description: CJ-13,454 is a 5-lipoxygenase (5-LO) inhibitor. It showed reduced cataract formation compared to CJ-12,918 in both rats and dogs. []

    Relevance: CJ-13,454 is an analog of CJ-12,918 with modifications to reduce its metabolic liabilities. This compound represents an intermediate step in the development of safer 5-LO inhibitors, ultimately leading to CJ-13,610, which showed no cataract formation. []

ZD-2138

    Compound Description: ZD-2138 is a compound structurally similar to CJ-12,918. Unlike CJ-12,918, it did not cause cataracts in a 1-month safety assessment study in rats. []

    Relevance: While structurally similar to CJ-12,918, ZD-2138 did not exhibit the same cataractogenic effects. This difference highlights the importance of subtle structural variations in determining the toxicological profile of compounds, even within a series of structurally related 5-LO inhibitors like CJ-13,610. []

SC-236

  • Relevance: While not structurally related to CJ-13,610, SC-236 targets a different enzyme (COX-2) in the arachidonic acid pathway. The synergistic effect observed when SC-236 and CJ-13,610 are co-administered suggests that targeting both the COX-2 and 5-LO pathways may be a more effective therapeutic strategy for inflammatory diseases than targeting either pathway alone. []

4-[3-[4-(2-methylimidazol-1-yl)-phenylthio]]phenyl-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide

    Compound Description: This compound is another name for CJ-13,610. []

    Relevance: This is simply another way of naming the target compound, CJ-13,610, highlighting the importance of recognizing different nomenclatures used for the same chemical entity. []

Licofelone

    Compound Description: Licofelone is a dual COX/5-LO inhibitor. It showed a lower inhibitory profile on prostaglandin E2 biosynthesis compared to the combined administration of SC-236 (COX-2 inhibitor) and CJ-13,610. []

    Relevance: Licofelone, as a dual inhibitor of both COX and 5-LO, provides a direct comparison point to the combined inhibitory effects of SC-236 and CJ-13,610. The superior efficacy of the combination treatment over licofelone in inhibiting prostaglandin E2 biosynthesis suggests potential advantages of targeting COX-2 and 5-LO with separate, selective inhibitors. []

Zileuton

    Compound Description: Zileuton is a reversible inhibitor of 5-LO activity, preventing the formation of leukotrienes. It is an FDA-approved anti-asthmatic drug. [, ]

    Relevance: Similar to CJ-13,610, Zileuton targets 5-LO, but through a reversible mechanism. Both compounds demonstrated comparable effects on leukemic stem cells, highlighting the importance of 5-LO inhibition as a therapeutic target. [, ]

Properties

CAS Number

179420-17-8

Product Name

CJ-13610

IUPAC Name

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26)

InChI Key

VPTONMHDLLMOOV-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Solubility

Soluble in DMSO

Synonyms

CJ-13610; CJ 13610; CJ-13610.

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.